molecular formula C14H20FN B1485701 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline CAS No. 2165655-59-2

4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline

Cat. No. B1485701
CAS RN: 2165655-59-2
M. Wt: 221.31 g/mol
InChI Key: VVTFYVHAWJJQND-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline (EFCH) is an organic compound with a wide range of scientific applications. EFCH has been studied extensively in the fields of organic synthesis, biochemistry, and physiology, and is considered a valuable tool in laboratory experiments.

Scientific Research Applications

4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has a wide range of scientific research applications. It has been studied extensively in the fields of organic synthesis, biochemistry, and physiology. In organic synthesis, 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline can be used as a reagent in the synthesis of various compounds. In biochemistry, 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline can be used to study the structure and function of proteins. In physiology, 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline can be used to study the effects of drugs on the body. 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline is also used in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline is not fully understood. However, it is believed that 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline acts as an inhibitor of enzymes involved in the metabolism of drugs. 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline also inhibits the activity of other enzymes involved in drug metabolism, including cytochrome P450 reductase and cytochrome b5.
Biochemical and Physiological Effects
4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has been shown to have a number of biochemical and physiological effects. In vitro, 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has also been shown to inhibit the activity of other enzymes involved in drug metabolism, including cytochrome P450 reductase and cytochrome b5. In vivo, 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has been shown to reduce the metabolism of certain drugs, leading to increased bioavailability and efficacy. 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has several advantages for laboratory experiments. It is relatively easy to synthesize, has a wide range of scientific research applications, and is relatively inexpensive. Additionally, 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has been shown to inhibit the activity of important enzymes involved in drug metabolism, making it an ideal tool for studying the effects of drugs on the body.
However, 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has some limitations. It is not water-soluble, making it difficult to work with in aqueous solutions. Additionally, 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline has been shown to have some toxic effects, so it should be handled with care.

Future Directions

There are a number of potential future directions for 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline. One potential direction is to further investigate its mechanism of action and its effects on drug metabolism. Additionally, 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline could be used to study the effects of drugs on various diseases, such as cancer, diabetes, and heart disease. 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline could also be used to develop new drugs or to improve existing drugs. Finally, 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline could be used to study the effects of environmental toxins on the body.

properties

IUPAC Name

4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN/c1-2-11-7-9-12(10-8-11)16-14-6-4-3-5-13(14)15/h7-10,13-14,16H,2-6H2,1H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTFYVHAWJJQND-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CCCCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N[C@@H]2CCCC[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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